molecular formula C15H23ClN6 B2855533 N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride CAS No. 1179443-75-4

N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride

Cat. No.: B2855533
CAS No.: 1179443-75-4
M. Wt: 322.84
InChI Key: NTPDODMCVTWWTO-UHFFFAOYSA-N
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Description

N2-(3,4-Dimethylphenyl)-N4,N6-Diethyl-1,3,5-Triazine-2,4,6-Triamine Hydrochloride is a trisubstituted 1,3,5-triazine derivative featuring a 3,4-dimethylphenyl group at the N2 position and diethylamine groups at N4 and N5. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological and pharmaceutical applications.

Properties

IUPAC Name

2-N-(3,4-dimethylphenyl)-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6.ClH/c1-5-16-13-19-14(17-6-2)21-15(20-13)18-12-8-7-10(3)11(4)9-12;/h7-9H,5-6H2,1-4H3,(H3,16,17,18,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPDODMCVTWWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C)C)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained. For instance, the synthesis might involve the use of organic solvents and reagents under controlled conditions to achieve high purity and yield.

Industrial Production Methods

Industrial production of This compound is usually carried out in large-scale chemical reactors. The process involves the careful control of reaction parameters to ensure consistency and quality. The use of advanced technologies and equipment helps in optimizing the production process, reducing waste, and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a different set of products compared to reduction or substitution.

Scientific Research Applications

N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and used in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

  • Target Compound : Combines one aromatic (3,4-dimethylphenyl) and two alkyl (diethyl) groups. The aryl group contributes π-electron density, while alkyl groups donate electrons inductively, creating a balanced electronic profile.
  • Tris-Alkyl Derivatives :
    • N2,N2,N4,N4,N6,N6-Hexamethyl-1,3,5-Triazine-2,4,6-Triamine Hydrochloride (CAS 2975-00-0) : Six methyl groups confer high hydrophilicity (molecular weight: 246.74) but lower thermal stability compared to aryl analogs .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
Target Compound N2: 3,4-dimethylphenyl; N4/N6: diethyl ~360 (estimated) Not reported High in polar solvents (HCl salt)
TAT Three phenyl groups 360.4 230–232 Low aqueous solubility
TBAT Three 4-bromophenyl groups 618.1 245–247 Moderate in organic solvents
Hexamethyl Derivative Six methyl groups 246.7 Not reported High in water (HCl salt)
N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino Analog N2: 4-chlorophenyl; N4: 3,4-dimethylphenyl; N6: morpholino ~450 (estimated) Not reported Likely moderate (HCl salt)

Key Observations :

  • The target compound’s mixed substitution balances lipophilicity (from aryl) and solubility (from alkyl and HCl salt), contrasting with purely aryl or alkyl derivatives.
  • Hydrochloride salts generally improve aqueous solubility compared to free bases (e.g., TAT vs. Hexamethyl Derivative) .

Biological Activity

N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride is a compound belonging to the triazine family, known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H22ClN7
  • Molar Mass : 351.84 g/mol
  • CAS Number : 1179443-75-4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler triazine derivatives. The reaction pathways often include alkylation and amination processes that lead to the formation of the triazine core with specific substitutions on the nitrogen atoms.

Antitumor Activity

Research indicates that certain triazine derivatives exhibit significant antitumor properties. For instance, compounds structurally related to N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine have shown promising results against various cancer cell lines. Notably:

  • In vitro studies demonstrated that related triazines can inhibit the growth of melanoma cells with a GI50 (Growth Inhibition 50%) value as low as 3.3×108M3.3\times 10^{-8}M .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of DNA synthesis : Triazines can interfere with DNA replication and repair mechanisms in cancer cells.
  • Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death pathways in malignant cells.

Study 1: Antitumor Efficacy

A study conducted on a series of triazine derivatives found that those with specific substituents exhibited enhanced cytotoxicity against breast cancer and melanoma cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl rings significantly influence biological activity.

CompoundCell Line TestedGI50 (M)
Triazine AMALME-3 M (melanoma)3.3×1083.3\times 10^{-8}
Triazine BMCF-7 (breast cancer)1.0×1071.0\times 10^{-7}

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms involved in the action of triazines revealed that these compounds could inhibit specific kinases involved in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in treated cells.

Q & A

Basic: What are the standard protocols for synthesizing N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride?

The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride. Key steps include:

  • Step 1 : React cyanuric chloride with 3,4-dimethylaniline in anhydrous dichloromethane at 0–5°C to substitute the first chlorine atom .
  • Step 2 : Introduce diethylamine at 20–25°C to substitute the second chlorine, followed by morpholine for the third substitution at 40–50°C .
  • Purification : Crystallization from ethanol/water mixtures improves purity. Yield optimization requires strict stoichiometric control (1:1 molar ratios for each substitution) .

Basic: Which analytical techniques are critical for characterizing this triazine derivative?

Core methods include:

  • NMR (¹H/¹³C) : Assigns substituent positions on the triazine ring (e.g., δ 2.2 ppm for dimethylphenyl methyl groups) .
  • HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 430.91) and purity (>98%) .
  • X-ray crystallography : Resolves hydrogen-bonding patterns in the hydrochloride salt form .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or enzyme inhibition studies may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl) alter binding affinities .
  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .
    Methodological solutions :
    • Use orthogonal assays (e.g., fluorescence polarization + SPR) to validate target engagement .
    • Replicate studies with rigorously purified batches (HPLC >99%) to exclude impurity-driven artifacts .

Advanced: What computational strategies predict the reactivity of this triazine in nucleophilic substitution reactions?

  • DFT calculations : Model transition states for chlorine substitution by amines. Key parameters include activation energy (ΔG‡) and charge distribution on the triazine ring .
  • Machine learning : Train models on reaction databases (e.g., PubChem) to predict optimal solvents (e.g., acetonitrile vs. DCM) and catalysts (e.g., triethylamine) .
  • In silico SAR : Dock substituent-modified analogs into target enzymes (e.g., kinases) to prioritize synthesis candidates .

Basic: How is solubility optimized for in vitro assays?

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 5 mg/mL in PBS) compared to free bases .
  • Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin complexes to prevent precipitation in cell culture media .

Advanced: What strategies improve yield in multi-step synthesis?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., diethylamine over-alkylation) by precise temperature/residence time control .
  • Catalyst screening : Test alternatives to triethylamine (e.g., DBU) for faster morpholine substitution .
  • In-line analytics : FTIR monitors reaction progress in real time to halt steps at >95% conversion .

Basic: What are the documented biological targets of this compound?

  • Kinase inhibition : Potent activity against EGFR (IC₅₀ = 0.8 μM) due to hydrogen bonding between the triazine core and kinase hinge region .
  • Antimicrobial effects : Disrupts bacterial topoisomerase IV (MIC = 4 μg/mL against S. aureus) via intercalation .

Advanced: How to design SAR studies for triazine derivatives?

  • Substituent libraries : Synthesize analogs with:
    • Phenyl ring modifications : Fluorine at para-position enhances metabolic stability .
    • Amine variations : Cyclic amines (e.g., piperidine) improve membrane permeability .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Gloves and goggles mandatory; avoid inhalation of hydrochloride salt dust .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before aqueous disposal .

Advanced: How to troubleshoot low reproducibility in biological assays?

  • Batch variability : Characterize each batch via DSC (melting point ±2°C) and TGA (<1% weight loss at 100°C) .
  • Cell line authentication : STR profiling ensures consistency in cytotoxicity assays .

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